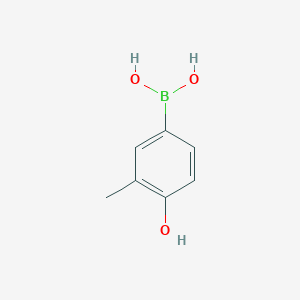

(4-Hydroxy-3-methylphenyl)boronic acid

Descripción general

Descripción

“(4-Hydroxy-3-methylphenyl)boronic acid” is a boronic acid compound with the molecular formula C8H11BO3 . It has an average mass of 165.982 Da and a monoisotopic mass of 166.080124 Da .

Synthesis Analysis

Boronic acids are often used in Suzuki–Miyaura coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions . The success of these reactions is due to the combination of mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Molecular Structure Analysis

The molecular structure of “(4-Hydroxy-3-methylphenyl)boronic acid” consists of a boron atom bonded to three oxygen atoms and a carbon atom . The boron atom is also part of a six-membered ring, which includes the carbon atom and four other carbon atoms .

Chemical Reactions Analysis

Boronic acids, such as “(4-Hydroxy-3-methylphenyl)boronic acid”, are known to participate in various chemical reactions. For instance, they are used in Suzuki–Miyaura coupling reactions . They can also react with amines to form boroxine complexes .

Physical And Chemical Properties Analysis

“(4-Hydroxy-3-methylphenyl)boronic acid” has a density of 1.2±0.1 g/cm³ . Its boiling point is 380.9±52.0 °C at 760 mmHg, and it has a vapour pressure of 0.0±0.9 mmHg at 25°C . The compound has three hydrogen bond acceptors and three hydrogen bond donors .

Aplicaciones Científicas De Investigación

Complexation with L-lactate

Boronic acids, including derivatives like (4-Hydroxy-3-methylphenyl)boronic acid, have been employed as receptors for detecting diols and alpha-hydroxy acids. A study by Sartain et al. (2008) explored the reaction between L-lactate and boronic acid-based receptors, revealing their utility in developing holographic sensors for L-lactate detection (Sartain, Yang, & Lowe, 2008).

Carbohydrate Binding

Boronic acids, including (4-Hydroxy-3-methylphenyl)boronic acid, are significant in carbohydrate chemistry. Dowlut and Hall (2006) highlighted a new class of carbohydrate-binding boronic acids that complex glycosides in neutral water, indicating their potential in designing receptors and sensors for cell-surface glycoconjugates (Dowlut & Hall, 2006).

Macrocyclic Chemistry

Fárfan et al. (1999) discussed the use of various aryl boronic acids, including (4-Hydroxy-3-methylphenyl)boronic acid, in macrocyclic chemistry. The study described new boronate structures and their potential applications in this field (Fárfan et al., 1999).

Catalysis

Boronic acids are known for their catalytic properties. A study by Hall (2019) elaborated on boronic acid catalysis, particularly highlighting its role in activating hydroxy functional groups for various organic reactions. This study demonstrates the versatility of boronic acids in synthetic chemistry (Hall, 2019).

Boron Complex Formation

Zhang et al. (2017) researched the formation of derivatives by integrating aminophosphonic acid group into boronic acids, indicating their potential for varied applications including sensing and protein manipulation (Zhang et al., 2017).

Fluorescent Chemosensors

Huang et al. (2012) discussed the use of boronic acids, including derivatives like (4-Hydroxy-3-methylphenyl)boronic acid, in the development of selective fluorescent chemosensors. These are vital in detecting biological substances, contributing significantly to disease diagnosis and treatment (Huang et al., 2012).

Safety And Hazards

Direcciones Futuras

Boronic acids, including “(4-Hydroxy-3-methylphenyl)boronic acid”, have been used in the synthesis of various compounds and have potential applications in different fields . For example, they have been used in the preparation of hydroxyphenylnaphthols as 17β-hydroxysteroid dehydrogenase Type 2 inhibitors, and in the synthesis of bioactive combretastatin analogs via regioselective Suzuki coupling .

Propiedades

IUPAC Name |

(4-hydroxy-3-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO3/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4,9-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZHWHLOMMPXHPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00665370 | |

| Record name | (4-Hydroxy-3-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00665370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Hydroxy-3-methylphenyl)boronic acid | |

CAS RN |

762263-66-1 | |

| Record name | (4-Hydroxy-3-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00665370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide](/img/structure/B1391270.png)

![N-[2-(4-Chloro-2-methylphenoxy)ethyl]-1-heptanamine](/img/structure/B1391271.png)

![2-Fluoro-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1391274.png)

![N-{2-[2-(Sec-butyl)phenoxy]butyl}cyclohexanamine](/img/structure/B1391275.png)

![N-[2-(2,6-Dimethylphenoxy)propyl]-2-ethyl-6-methylaniline](/img/structure/B1391277.png)

![4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline](/img/structure/B1391278.png)

![3-Chloro-4-methoxy-N-[2-(3-methylphenoxy)propyl]-aniline](/img/structure/B1391279.png)